molecular formula C4H7ClO B1581098 2-(Chloromethyl)-2-methyloxirane CAS No. 598-09-4

2-(Chloromethyl)-2-methyloxirane

Cat. No. B1581098
CAS RN: 598-09-4
M. Wt: 106.55 g/mol
InChI Key: VVHFXJOCUKBZFS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyloxirane, also known as Epichlorohydrin, is a hazardous bifunctional liquid with a chloroform-like odor . It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-2-methyloxirane involves several steps. One method involves treating glycerol with hydrogen chloride gas . An alternative method is the epoxidation of allyl chloride . Another synthetic method involves the use of o-anthranilic acids as starting materials .


Molecular Structure Analysis

2-(Chloromethyl)-2-methyloxirane is a chloroalkyl ether with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . The molecular formula is C3H5ClO .


Chemical Reactions Analysis

Epichlorohydrin is highly reactive and is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers . It can also be converted into 2-hydroxymethyl-4(3H)-quinazolinones .

Scientific Research Applications

Asymmetric Cyclization

2-(Chloromethyl)-2-methyloxirane has been utilized in asymmetric cyclization processes. For instance, Takeichi, Ishimori, and Tsuruta (1979) demonstrated the synthesis of optically active methyloxirane using an optically active cobalt complex catalyst. This process involved the asymmetric elimination of hydrogen chloride with a base from racemic propylene chlorohydrins, achieving an optical purity of 35% (Takeichi, Ishimori, & Tsuruta, 1979).

Catalysis and Stereochemistry

2-(Chloromethyl)-2-methyloxirane's involvement in catalytic processes has been explored. Bartók et al. (1986) investigated its role in the hydrogenolysis and isomerization on Pt C catalysts, revealing insights into its selectivity and mechanistic pathways (Bartók, Notheisz, Zsigmond, & Smith, 1986). Koppenhoefer and Schurig (2003) synthesized (R)-Alkyloxiranes, including (R)-methyloxirane, from (S)-2-chloroalkanoic acids, showcasing its potential in stereoselective syntheses (Koppenhoefer & Schurig, 2003).

Friedel-Crafts Reactions

The compound has been used in Friedel-Crafts reactions with aromatics. Inoue et al. (1980) studied the reaction of toluene and anisole with 2-methyloxirane, examining stereochemistry and selectivities (Inoue, Chano, Itoh, Sugita, & Ichikawa, 1980).

Synthesis of Extended Oxazoles

Patil and Luzzio (2016) utilized 2-(Chloromethyl)-2-methyloxirane in the synthesis of extended oxazoles, demonstrating its efficacy in creating diverse molecular structures (Patil & Luzzio, 2016).

Oxidation Studies

Miyata, Hata, and Kubokawa (1977) conducted studies on the oxidation of 2-methyloxirane on ZnO, providing insights into its adsorption and transformation mechanisms (Miyata, Hata, & Kubokawa, 1977).

Safety And Hazards

2-(Chloromethyl)-2-methyloxirane is a hazardous substance. It causes severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled. Contact with water liberates toxic gas .

properties

IUPAC Name

2-(chloromethyl)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-4(2-5)3-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHFXJOCUKBZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870659
Record name 2-(Chloromethyl)-2-methyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-2-methyloxirane

CAS RN

598-09-4
Record name 2-(Chloromethyl)-2-methyloxirane
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Record name 2-(Chloromethyl)-2-methyloxirane
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Record name 598-09-4
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Record name 2-(Chloromethyl)-2-methyloxirane
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Record name 2-(chloromethyl)-2-methyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Y Miyamae, A Kanazawa, K Tamaso, K Morino… - Polymer …, 2018 - pubs.rsc.org
… β-Methylglycidyl ethers (βMGEs) and β-methylepichlorohydrin (MECH; 2-chloromethyl-2-methyloxirane), which contain an alkoxy group and a chlorine atom, respectively, as electron-…
Number of citations: 9 pubs.rsc.org
BP Martin, ME Cooper, DK Donald, SD Guile - Tetrahedron letters, 2006 - Elsevier
The reaction between N-hydroxyphthalimide and optically pure epichlorohydrin followed by addition of methanol represents a straightforward procedure for the synthesis of isoxazolidin-…
Number of citations: 13 www.sciencedirect.com
J Dong, J Xu - New Journal of Chemistry, 2018 - pubs.rsc.org
(2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols were synthesized via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation. The …
Number of citations: 14 pubs.rsc.org
J Dong, J Xu - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Thietanes are pharmaceutically important cores of some biological compounds and intermediates of organic synthesis. Various thietanes were prepared from thiiranes via ring …
Number of citations: 30 pubs.rsc.org
Y Sakuratani, K Kasai, Y Noguchi… - QSAR & Combinatorial …, 2007 - Wiley Online Library
Predictivities of six log P calculation models (CLOGP, KOWWIN, ACD/LOGP, SLOGP, VLOGP and COSMO thermo) are compared using a common experimental dataset, which does …
Number of citations: 33 onlinelibrary.wiley.com
Q Yao, Y Shi, Y Wang, X Zhu, D Yuan… - Asian Journal of …, 2022 - Wiley Online Library
A series of bifunctional rare‐earth metal complexes bearing zwitterionic amino‐bis(phenolato) ligands were synthesized and structurally characterized. These complexes were applied …
Number of citations: 4 onlinelibrary.wiley.com
C Tanyeli, AS Demir, IM Akhmedov… - Synthetic …, 1996 - Taylor & Francis
… ion of 2-Substituted F,uichlor* 2-Chloromethyl-2-methyloxirane (2a): To the solution of … 5:l n-hexanelethyl acetate as the eluent to yield 2-chloromethyl-2-methyloxirane (2.3 g, 62 %). 'H-…
Number of citations: 11 www.tandfonline.com
AM Thompson, A Blaser, BD Palmer… - Bioorganic & medicinal …, 2017 - Elsevier
As part of a quest for backups to the antitubercular drug pretomanid (PA-824), we investigated the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles. The …
Number of citations: 28 www.sciencedirect.com
J Xie, F Chen, M Li, N Liu - Journal of CO2 Utilization, 2022 - Elsevier
A new family of [ONSN]-type chromium complexes bearing hybrid coordination site (O, N, S) have been developed for the coupling of epoxides with CO 2 . The catalytic system resulting …
Number of citations: 4 www.sciencedirect.com
C Park, H Choi, GY Lee, BK Park, TM Chung - ACS Omega, 2023 - ACS Publications
Novel barium heteroleptic complexes were synthesized through the substitution of the bis(trimethylsilyl)amide of Ba(btsa) 2 ·2DME with aminoalkoxide and β-diketonate ligands. …
Number of citations: 0 pubs.acs.org

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